2-(Hydroxymethyl)benzonitrile
Overview
Description
2-(Hydroxymethyl)benzonitrile is a derivative of Benzonitrile , a commonly used precursor for synthesizing a wide range of aromatic compounds. It also forms stable coordination complexes with transition metals . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular formula of 2-(Hydroxymethyl)benzonitrile is C8H7NO . It has a molecular weight of 133.15 .Physical And Chemical Properties Analysis
2-(Hydroxymethyl)benzonitrile is a white to yellow solid . It has a molecular weight of 133.15 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
- 2-(Cyanomethyl)benzonitrile, a closely related compound, has been used in the synthesis of various derivatives that exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as potent antifungal properties (Fadda, Afsah, & Awad, 2013).
Organic Synthesis and Chemical Reactions
- Research has demonstrated regiocontrol in nitrile oxide cycloadditions involving benzonitrile, leading to the selective production of specific isoxazoline derivatives (Kanemasa, Nishiuchi, & Wada, 1992).
- In another study, the reaction of 2-benzoyl-2-oxo-4,4,5,5–tetramethyl [1,3,2] dioxaphospholane with hydroxylamine yielded a corresponding E oxime and benzonitrile, demonstrating a novel reaction pathway (Breuer, Karaman, Gibson, & Goldblum, 1989).
Environmental Applications and Degradation
- The microbial degradation of benzonitrile herbicides has been a subject of study, focusing on the degradation pathways, persistent metabolites, and involved degrader organisms (Holtze, Sørensen, Sørensen, & Aamand, 2008).
- Fungal degradation of aromatic nitriles like benzonitrile has also been explored, revealing the enzymatic processes involved in converting these compounds to more environmentally friendly substances (Harper, 1977).
Photocatalysis and Solar Energy
- Phthalocyanine-TiO2 nanocomposites, synthesized using a derivative of benzonitrile, demonstrated significant photocatalytic activities under visible light irradiation, offering potential applications in environmental remediation (Gorduk, Avcıata, & Avcıata, 2018).
Medicinal Chemistry and Drug Synthesis
- The synthesis of certain benzonitrile derivatives has been investigated for their potential use in pharmaceuticals, demonstrating the versatility of benzonitrile in drug development (Dao-zhen, 2010).
Material Science and Electrochemistry
- Benzonitrile has been utilized in electrolytes for dye-sensitized solar cells, demonstrating its potential in improving the stability and efficiency of these cells (Latini, Aldibaja, Cavallo, & Gozzi, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
2-(Hydroxymethyl)benzonitrile is a derivative of Benzonitrile , a commonly used precursor for synthesizing a wide range of aromatic compounds . It also forms stable coordination complexes with transition metals . .
Pharmacokinetics
Its molecular weight is 133.15 , which may influence its bioavailability and pharmacokinetic properties
properties
IUPAC Name |
2-(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRXEGKWQXAEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545289 | |
Record name | 2-(Hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)benzonitrile | |
CAS RN |
89942-45-0 | |
Record name | 2-(Hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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